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Compound of Interest

Hexanoic acid, 5-hydroxy-, methyl!
Compound Name:

ester, (5R)-
CAS No.: 244006-10-8
Cat. No.: B3254765

Get Quote

Executive Summary

Methyl (R)-5-hydroxyhexanoate (CAS: 83972-61-6) is a critical chiral building block,
predominantly utilized in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins)
and specialty biodegradable polymers.[1] As a bifunctional molecule containing both a hydroxyl
group and a methyl ester moiety on a short alkyl chain, it exhibits complex amphiphilic
behavior.

This technical guide provides an in-depth analysis of its solubility and miscibility profiles. Unlike
solid intermediates that follow simple saturation kinetics, Methyl (R)-5-hydroxyhexanoate is a
viscous liquid at standard temperature and pressure (STP). Consequently, its characterization
requires a focus on Liquid-Liquid Equilibrium (LLE), miscibility gaps, and partition coefficients
rather than traditional solid-liquid solubility curves. This distinction is vital for designing efficient
extraction and purification downstream processes (DSP).
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Physicochemical Identity & Predicted Properties

Understanding the molecular drivers of solubility—specifically the competition between the
hydrogen-bonding hydroxyl group and the lipophilic hexanoate chain—is prerequisite to
experimental design.

Property Value | Description Source/Basis

Methyl (5R)-5-

IUPAC Name PubChem [1]
hydroxyhexanoate

CAS Number 83972-61-6 (R-isomer) NIST [2]
C

Molecular Formula H -
o

Molecular Weight 146.18 g/mol -

Physical State Colorless to pale yellow liquid Experimental [3]

~192 °C (760 mmHg) / 74 °C

Boiling Point Est.[1][2][3][4][5][6][7] / Exp. [3]
(0.6 mmHg)

LogP (Octanol/Water) ~0.44-0.71 Predicted [4]

Density ~1.0 gicm Est.

Solubility & Miscibility Profile

The following data categorizes solvent interactions based on polarity and thermodynamic
compatibility.

Solvent Compatibility Matrix

Data represents miscibility behavior at 25°C.
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Solvent Class

Representative
Solvents

Solubility Behavior

Mechanistic Insight

Methanol, Ethanol,

Strong H-bond

donor/acceptor

Polar Protic Fully Miscible interactions with the
Isopropanol -
C5-OH group stabilize
the mixture.
Dipole-dipole
] Acetone, Acetonitrile, o interactions dominate;
Polar Aprotic Fully Miscible N
DMSO ester group facilitates
solvation.
Excellent solvents for
Ethyl Acetate, )
) ) o extraction; favorable
Moderately Polar Dichloromethane, High / Miscible

THF

interaction with the

ester moiety.

Non-Polar

n-Hexane,
Cyclohexane,

Heptane

Immiscible / Low

Miscibility Gap. The
polar hydroxyl group
creates a high

energetic penalty for
solvation in aliphatic

hydrocarbons.

Aqueous

Water

Partially Soluble

~220 g/L (Est). The
hydrophobic alkyl
chain prevents full
miscibility, but the
OH/Ester groups allow
significant

solubilization.

Thermodynamic Modeling of Liquid-Liquid Equilibrium

For process simulation (e.g., Aspen Plus), the solubility behavior of this liquid solute in

immiscible solvents (like hexane or water) is best modeled using activity coefficient models

rather than solid solubility equations (like Apelblat).
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e Recommended Model:NRTL (Non-Random Two-Liquid) or UNIQUAC.

 Justification: These models account for the non-ideality in the liquid phase and the local
composition differences caused by the polar hydroxyl group clustering away from non-polar
solvent molecules.

Experimental Protocols

Since the target is a liquid, standard "excess solid" solubility methods are invalid. The following
protocols are designed for Liquid-Liquid Miscibility and Partition Coefficient determination.

Protocol A: Cloud Point Method (Miscibility Boundary)

Objective: Determine the solubility limit of Methyl (R)-5-hydroxyhexanoate in non-polar solvents
(e.g., Hexane) or water.

Reagents:

e Analyte: Methyl (R)-5-hydroxyhexanoate (>98% purity).
e Solvent: n-Hexane (HPLC Grade).

Workflow:

e Gravimetric Preparation: Weigh 1.00 g of Methyl (R)-5-hydroxyhexanoate into a jacketed
glass vessel equipped with a magnetic stirrer.

o Temperature Control: Set jacket temperature to 25°C £ 0.1°C.
« Titration: Add n-Hexane dropwise via a calibrated burette while stirring vigorously.

o Endpoint Detection: Monitor turbidity using a laser transmittance probe or visual inspection
against a dark background. The Cloud Point is reached when the clear solution turns
persistently turbid (onset of phase separation).

o Calculation:
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Protocol B: Shake-Flask Partition Method (Equilibrium
Distribution)

Objective: Determine the partition coefficient (

) between water and an organic solvent (e.g., Ethyl Acetate) for extraction efficiency.

Workflow Visualization:

S e S e EE 1:1 Vol Ratio Equilibration Settle Phase Separation Sample Both Phases _ [SNeliEh il o)y Calculate Kp
- Blp) Y F (24h Shake @ 25°C) (Centrifugation) gl (GC-FID/HPLC) C_org/C_aq

Click to download full resolution via product page
Figure 1: Workflow for determining the partition coefficient of liquid solutes.
Step-by-Step Methodology:

o Preparation: In a 20 mL scintillation vial, add 5 mL of organic solvent (e.g., Ethyl Acetate) and
5 mL of deionized water.

e Spiking: Add 100 mg of Methyl (R)-5-hydroxyhexanoate.
e Equilibration: Cap and shake at 200 RPM for 24 hours at 25°C.
e Separation: Centrifuge at 3000 RPM for 10 minutes to break any emulsion.

o Sampling: Carefully remove aliquots from both the upper (organic) and lower (aqueous)
phases.

e Analysis: Dilute samples in Acetonitrile and analyze via GC-FID (Gas Chromatography -
Flame lonization Detection).

o Column: DB-WAX or equivalent polar column.
o Carrier: Helium @ 1 mL/min.

o Oven: 50°C (1 min) —» 10°C/min - 220°C.
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o Data Processing: Calculate partition coefficient (

Application: Purification Strategy

Based on the solubility profile, the following purification logic is recommended for synthesizing
statin intermediates:

e Reaction Quench: The crude reaction mixture (often in aqueous buffer) contains the product,
salts, and enzymes/cofactors.

o Extraction Solvent: Use Ethyl Acetate or Methyl tert-butyl ether (MTBE).

o Rationale: High solubility of the product allows efficient recovery from the aqueous phase
(where solubility is limited to ~220 g/L).

o Wash Step: Wash the organic layer with a small volume of n-Hexane or Heptane (if product
loss is acceptable) or perform a back-extraction.

o Warning: Since the product has finite solubility in alkanes (miscibility gap), adding too
much hexane to the ethyl acetate solution may precipitate the product as an oil or cause
oiling out. Use hexane only to remove highly non-polar impurities if the product remains
dissolved in a polar co-solvent.

e Polishing: For high purity, fractional distillation is preferred over crystallization due to the
liquid state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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